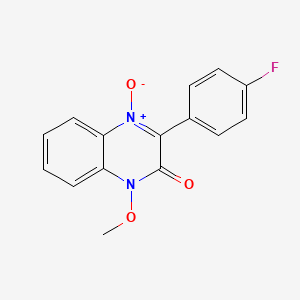![molecular formula C19H17F2NO3 B5848927 N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide, commonly known as DF-MDBU, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DF-MDBU is a benzofuran derivative that belongs to the class of selective androgen receptor modulators (SARMs).
Mecanismo De Acción
DF-MDBU works by selectively binding to androgen receptors in the body, thereby promoting anabolic effects on muscle and bone tissue. DF-MDBU has a high affinity for androgen receptors in skeletal muscle and bone, but has minimal activity in other tissues such as the prostate gland. This selective binding profile makes DF-MDBU a promising candidate for the treatment of muscle wasting and osteoporosis.
Biochemical and Physiological Effects
DF-MDBU has been shown to increase muscle mass and strength in animal models, without causing the androgenic side effects associated with traditional anabolic steroids. DF-MDBU has also been shown to increase bone density and improve bone strength, which may be beneficial in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-MDBU has several advantages over traditional anabolic steroids in lab experiments. DF-MDBU is highly selective for androgen receptors in muscle and bone tissue, which reduces the risk of androgenic side effects. Additionally, DF-MDBU has a longer half-life than traditional steroids, which allows for less frequent dosing. However, DF-MDBU is still in the early stages of development, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on DF-MDBU. One area of focus is the development of more potent and selective N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide that can be used to treat muscle wasting and other conditions associated with androgen deficiency. Another area of research is the development of this compound that can be used to treat age-related muscle loss and osteoporosis in older adults. Additionally, more research is needed to determine the long-term safety and efficacy of DF-MDBU and other this compound.
Métodos De Síntesis
DF-MDBU can be synthesized through a multistep process that involves the reaction of 4-difluoromethoxyphenylboronic acid with 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid. The reaction is catalyzed by palladium on carbon, and the resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield DF-MDBU.
Aplicaciones Científicas De Investigación
DF-MDBU has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. DF-MDBU has also been investigated for its potential use as a performance-enhancing drug in sports.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3/c1-3-12-4-9-16-15(10-12)11(2)17(25-16)18(23)22-13-5-7-14(8-6-13)24-19(20)21/h4-10,19H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIOURCKSWSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)



![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)



